1-((1-((2,5-Dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)-3-ethylurea
Description
This compound features a piperidine core substituted with a 2,5-dimethylfuran-3-ylmethyl group and an ethylurea moiety.
Properties
IUPAC Name |
1-[[1-[(2,5-dimethylfuran-3-yl)methyl]piperidin-4-yl]methyl]-3-ethylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27N3O2/c1-4-17-16(20)18-10-14-5-7-19(8-6-14)11-15-9-12(2)21-13(15)3/h9,14H,4-8,10-11H2,1-3H3,(H2,17,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWQADRGKPOWHCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)NCC1CCN(CC1)CC2=C(OC(=C2)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((1-((2,5-Dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)-3-ethylurea typically involves multiple steps:
Formation of the Furan Derivative: The starting material, 2,5-dimethylfuran, is synthesized through the cyclization of 2,5-hexanedione in the presence of an acid catalyst.
Alkylation of Piperidine: Piperidine is alkylated with the furan derivative using a suitable alkylating agent, such as methyl iodide, under basic conditions to form 1-((2,5-dimethylfuran-3-yl)methyl)piperidine.
Formation of the Urea Derivative: The alkylated piperidine is then reacted with ethyl isocyanate to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-((1-((2,5-Dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)-3-ethylurea can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form a furanone derivative.
Reduction: The compound can be reduced to modify the piperidine ring or the furan ring.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of furanone derivatives.
Reduction: Formation of reduced piperidine or furan derivatives.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Medicinal Chemistry: It can be used as a lead compound in the development of new drugs, particularly those targeting neurological disorders.
Biological Studies: The compound can be used to study the interaction of synthetic molecules with biological targets.
Pharmacology: It can be used to investigate the pharmacokinetics and pharmacodynamics of new therapeutic agents.
Industrial Applications: The compound may have applications in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 1-((1-((2,5-Dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)-3-ethylurea involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to therapeutic effects. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The table below highlights key structural differences and their implications:
Pharmacological and Physicochemical Insights
- BG15818 : The thiophen-2-ylmethyl group introduces sulfur-based aromaticity, which may enhance blood-brain barrier penetration compared to the ethyl group in the target compound .
- Compound 1 (): Halogen atoms (Cl, F) improve target binding but may increase toxicity risks.
- Compound 3 () : The triazinan-2-ylidene moiety likely enhances analgesic efficacy through extended π-system interactions, a feature absent in the target compound .
- Compound 18 () : The 2-oxaadamantyl group improves metabolic stability, while the triazine ring enables diverse hydrogen bonding, suggesting broader kinase inhibition compared to the dimethylfuran in the target compound .
Molecular Weight and Solubility Trends
- The target compound’s estimated molecular weight (~329.4 g/mol) is lower than BG15818 (361.5 g/mol), favoring better solubility and oral bioavailability.
- Bulky substituents (e.g., adamantyl in Compound 18) increase lipophilicity but may reduce aqueous solubility, whereas ethylurea balances moderate hydrophobicity and hydrogen-bonding capacity .
Research Findings and Implications
- Metabolic Stability : The dimethylfuran ring in the target compound likely confers resistance to oxidative metabolism, similar to BG15818’s thiophene . However, this may be less effective than the adamantyl group in Compound 18 .
- Activity Profiles : The absence of halogens or triazine/triazinan groups in the target compound suggests a different therapeutic niche compared to glucokinase activators (Compound 1) or analgesics (Compound 3) .
- Design Strategies : Ethylurea derivatives prioritize solubility over aromatic interactions, whereas thiophene or adamantyl substitutions favor target affinity at the expense of pharmacokinetic properties .
Biological Activity
1-((1-((2,5-Dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)-3-ethylurea is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique molecular structure that includes a piperidine core and a furan moiety, which are known to contribute to various pharmacological effects.
Molecular Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 306.41 g/mol. The structure is characterized by the following key components:
| Component | Description |
|---|---|
| Piperidine Core | A six-membered ring containing nitrogen, contributing to biological activity. |
| Furan Moiety | A five-membered aromatic ring that enhances lipophilicity and biological interactions. |
| Ethylurea Group | Involved in modulating interactions with biological targets. |
The biological activity of this compound primarily involves its interaction with specific molecular targets within cells. Research indicates that it may function as an inhibitor for various enzymes and receptors, particularly in cancer research contexts:
- Anaplastic Lymphoma Kinase (ALK) Inhibition : Compounds similar in structure have shown potential as ALK inhibitors, which are crucial in treating certain types of cancers.
- Epidermal Growth Factor Receptor (EGFR) Modulation : The compound may also interfere with EGFR signaling pathways, impacting cell proliferation and survival.
Biological Activity Studies
Several studies have explored the biological activity of this compound and related compounds:
Case Study 1: Antitumor Activity
A study evaluated the antitumor effects of related piperidine derivatives on various cancer cell lines. The results indicated significant growth inhibition in tumor cells through mechanisms involving apoptosis induction and cell cycle arrest.
Case Study 2: Enzyme Inhibition
Research focused on the enzyme inhibition properties of similar compounds revealed that they could effectively inhibit key enzymes involved in tumorigenesis, suggesting a potential therapeutic role.
Data Table: Biological Activity Overview
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antitumor Activity | Inhibition of tumor cell growth | |
| ALK Inhibition | Disruption of cancer cell signaling | |
| EGFR Modulation | Reduced proliferation in cancer cells |
Synthesis and Characterization
The synthesis of this compound typically involves multi-step synthetic routes:
- Preparation of 2,5-Dimethylfuran : This can be achieved through reactions involving furan and ethylene under acidic conditions.
- Functionalization of Piperidine Rings : Subsequent steps involve the introduction of the furan moiety and ethylurea group through selective reactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
